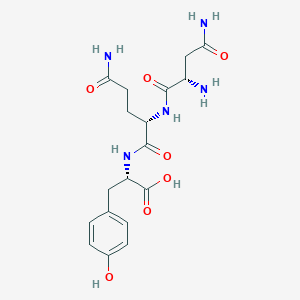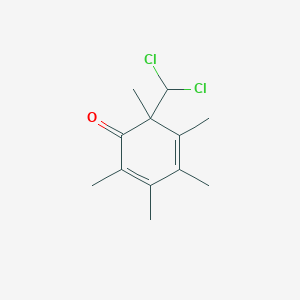
6-(Dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a dichloromethyl group and multiple methyl groups attached to a cyclohexadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one typically involves the chlorination of a precursor compound. One common method involves the reaction of a pentamethylcyclohexadienone derivative with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to achieve efficient and cost-effective production. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the scalability and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(Dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group or other alkyl groups.
Substitution: Halogen substitution reactions can replace the dichloromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Aplicaciones Científicas De Investigación
6-(Dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 6-(Dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The dichloromethyl group can participate in electrophilic reactions, while the cyclohexadienone ring can undergo nucleophilic attack. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Dichloromethane: A simple organochlorine compound used as a solvent.
6-Chloro-3-(dichloromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide: A compound with a similar dichloromethyl group but different overall structure and applications
Uniqueness
6-(Dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one is unique due to its combination of a dichloromethyl group and a highly substituted cyclohexadienone ring.
Propiedades
Número CAS |
488797-80-4 |
|---|---|
Fórmula molecular |
C12H16Cl2O |
Peso molecular |
247.16 g/mol |
Nombre IUPAC |
6-(dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C12H16Cl2O/c1-6-7(2)9(4)12(5,11(13)14)10(15)8(6)3/h11H,1-5H3 |
Clave InChI |
ZGCMWVIGMVPXMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(C(=C1C)C)(C)C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


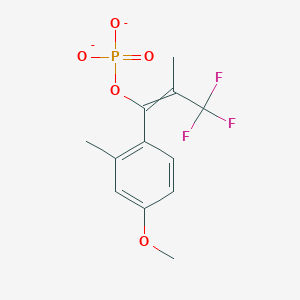

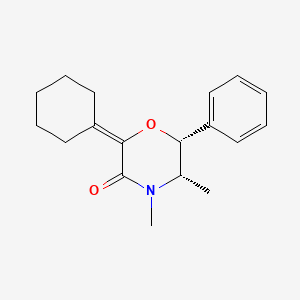
![4-[4-(3,5-Dimethylphenyl)-2-(3-methoxyphenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B14248122.png)
![1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane](/img/structure/B14248124.png)

![5,5'-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile)](/img/structure/B14248135.png)
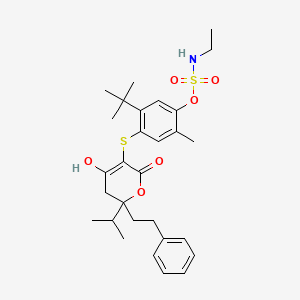
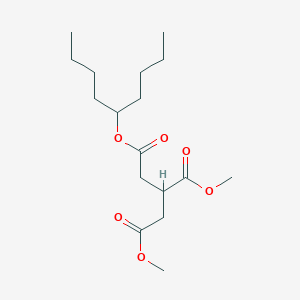
![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)
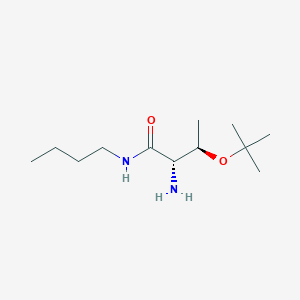
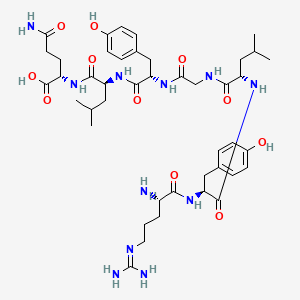
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)
